molecular formula C5H7N3O B11924688 5-amino-2-methylpyrimidin-4(5H)-one

5-amino-2-methylpyrimidin-4(5H)-one

Cat. No.: B11924688
M. Wt: 125.13 g/mol
InChI Key: DCOLJOBOOCFIEY-UHFFFAOYSA-N
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Description

5-amino-2-methylpyrimidin-4(5H)-one is an organic compound with the molecular formula C5H7N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methylpyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanenitrile with guanidine in the presence of a base, such as sodium ethoxide, to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methylpyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidines depending on the substituent introduced.

Scientific Research Applications

5-amino-2-methylpyrimidin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-amino-2-methylpyrimidin-4(5H)-one depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methylpyrimidine
  • 5-amino-2,4-dimethylpyrimidine
  • 5-amino-2-ethylpyrimidine

Uniqueness

5-amino-2-methylpyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

5-amino-2-methyl-5H-pyrimidin-4-one

InChI

InChI=1S/C5H7N3O/c1-3-7-2-4(6)5(9)8-3/h2,4H,6H2,1H3

InChI Key

DCOLJOBOOCFIEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C=N1)N

Origin of Product

United States

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